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Compound of Interest

Compound Name:
4-[2-(Acetylamino)ethoxy]benzoic

acid

Cat. No.: B1269346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-[2-
(acetylamino)ethoxy]benzoic acid (CAS No: 297137-62-3). Given the limited availability of

directly published experimental spectra for this specific molecule, this guide presents a

combination of available mass spectrometry data and predicted data for Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of its chemical

structure and data from analogous compounds. Detailed, generalized experimental protocols

for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties
Systematic Name: 4-[2-(acetylamino)ethoxy]benzoic acid

Molecular Formula: C₁₁H₁₃NO₄

Molecular Weight: 223.22 g/mol

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-[2-
(acetylamino)ethoxy]benzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted based on the chemical structure and established

chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~12.5 Singlet (br) 1H -COOH

~8.1 Triplet 1H -NH-

7.89 Doublet 2H
Aromatic (ortho to -

COOH)

7.01 Doublet 2H
Aromatic (ortho to -

OCH₂)

4.10 Triplet 2H -O-CH₂-

3.45 Quartet 2H -CH₂-NH-

1.85 Singlet 3H -C(=O)-CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~169.5 -C(=O)-NH-

~167.0 -COOH

~162.0 Aromatic (C attached to -OCH₂)

~131.5 Aromatic (CH ortho to -COOH)

~123.0 Aromatic (C attached to -COOH)

~114.5 Aromatic (CH ortho to -OCH₂)

~68.0 -O-CH₂-

~39.0 -CH₂-NH-

~22.5 -C(=O)-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2400 Broad O-H stretch (Carboxylic acid)

~3300 Medium N-H stretch (Amide)

3100 - 3000 Medium C-H stretch (Aromatic)

2980 - 2850 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic acid)

~1650 Strong C=O stretch (Amide I)

~1605, ~1580 Strong C=C stretch (Aromatic ring)

~1550 Strong N-H bend (Amide II)

~1250 Strong
C-O stretch (Aryl ether and

Carboxylic acid)

~1170 Strong C-N stretch

Mass Spectrometry (MS)
The following data is available from GC-MS analysis.

Table 4: Mass Spectrometry Data

m/z Interpretation

223 [M]⁺ Molecular ion

121
Fragment ion corresponding to [HOOC-C₆H₄-

O]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 4-[2-(acetylamino)ethoxy]benzoic acid in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Use

the residual solvent peak as a reference.

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin,

transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is

typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source (e.g., Electrospray Ionization - ESI, or through a Gas

Chromatograph - GC for electron ionization).

Ionization: Ionize the sample molecules. For ESI, a high voltage is applied to the liquid to

create an aerosol. For Electron Ionization (EI), the sample is bombarded with a high-energy

electron beam.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.
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Caption: General workflow for spectroscopic analysis.

Caption: Proposed fragmentation pathway in Mass Spectrometry.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-[2-
(acetylamino)ethoxy]benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1269346#spectroscopic-data-for-4-2-
acetylamino-ethoxy-benzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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